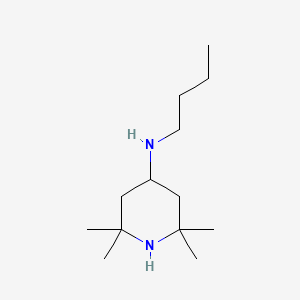
4-Pentynoic acid, phenylmethyl ester
概要
説明
4-Pentynoic acid, phenylmethyl ester is a chemical compound with the molecular formula C12H14O3 . It undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .
Synthesis Analysis
The synthesis of 4-Pentynoic acid, phenylmethyl ester involves several steps. The process begins with the treatment of per-O-acetylated Neu5Ac with hydrogen chloride in AcCl–AcOH (1: 1) to give a 2-chloro derivative . This compound is then treated with silver carbonate in acetone–H2O (9: 1) to afford a 2-hydroxy derivative . The final step involves acylation of this derivative by 4-pentenoic anhydride and pyridine and N,N-dimethylaminopyridine (DMAP) in CH2Cl to give the desired product .Molecular Structure Analysis
The molecular structure of 4-Pentynoic acid, phenylmethyl ester is represented by the formula C12H14O3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Pentynoic acid, phenylmethyl ester is involved in various chemical reactions. For instance, it undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .科学的研究の応用
Chemoenzymatic Synthesis and Biologically Relevant Compounds
Studies have explored the enzymatic kinetic resolution of esters related to 4-Pentynoic acid, demonstrating their utility in the synthesis of biologically relevant compounds. For instance, the kinetic resolution of 3-phenyl-4-pentenoic acid esters has facilitated the formal synthesis of Femoxetine and LG 121071, showcasing the importance of selecting appropriate biocatalysts for successful synthesis (Brodzka, Koszelewski, & Ostaszewski, 2012).
Synthesis of Natural Products
The development of new synthetic strategies for natural products containing specific functional groups has benefited from the use of 4-pentynoic acid derivatives. For example, a ruthenium-catalyzed addition of terminal alkenes with terminal alkynes, employing 4-pentynoic acid, represents a novel approach for synthesizing compounds like Alternaric acid (Trost, Probst, & Schoop, 1998).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles (NPs), utilizing functional groups related to 4-Pentynoic acid, phenylmethyl ester, have been investigated for their antiviral properties. These modified NPs have shown potential as inhibitors against the Hepatitis C virus, offering a new avenue for antiviral therapeutics development (Khanal et al., 2013).
Catalytic Asymmetric Synthesis
The stereocontrol elements of catalytic asymmetric synthesis involving esters similar to 4-Pentynoic acid, phenylmethyl ester, have been dissected to understand the mechanisms of syn addition and the formation of new stereocenters. These insights facilitate the development of more efficient synthetic routes and catalysts for producing enantioselective compounds (Yousefi et al., 2013).
Nanoparticle Functionalization
Functionalization of nanoparticles with 4-pentynoic acid demonstrates the utility of these compounds in material science. The modification of iron oxide nanoparticles with oleic acid and subsequent functionalization with 4-pentynoic acid highlights the role of precursor concentrations in successful NP functionalization, offering potential applications in drug delivery and medical imaging (Baharuddin et al., 2018).
Safety and Hazards
4-Pentynoic acid, phenylmethyl ester is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
Relevant Papers One relevant paper is “Preparation of 4-Pentenoic Acid Ester of Neu5Ac and 4-Pentenyl Glycoside of Neu5Ac and Their Application to Glycosylation” which discusses the synthesis of 4-Pentynoic acid, phenylmethyl ester and its application to the synthesis of O-sialosides .
作用機序
Mode of Action
It is known that the compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups
Biochemical Pathways
The compound is known to be an intermediate in the production of biologically active compounds , suggesting that it may play a role in various biochemical pathways.
特性
IUPAC Name |
benzyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMSTGTNFBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340044 | |
| Record name | Benzyl 4-pentynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126378-11-8 | |
| Record name | Benzyl 4-pentynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

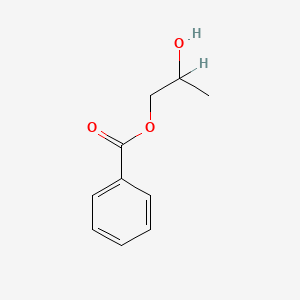
![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
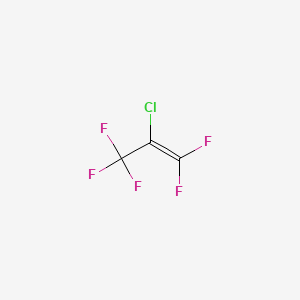
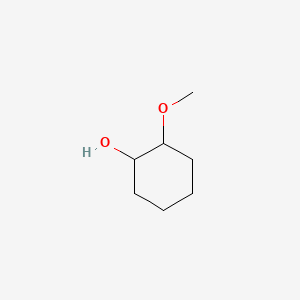
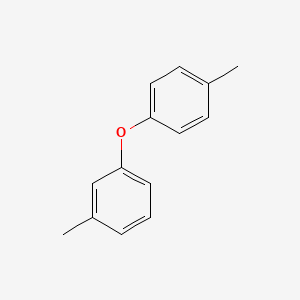

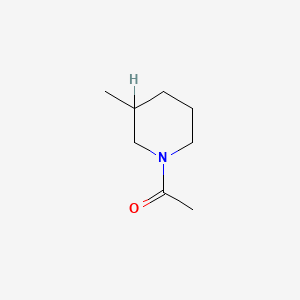
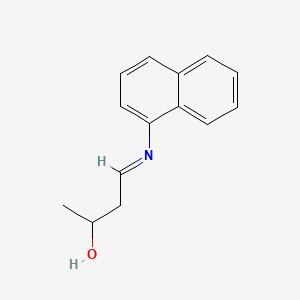
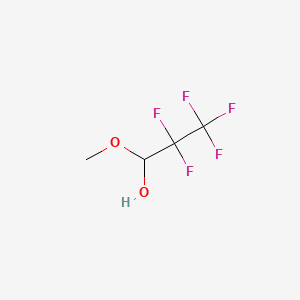
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)
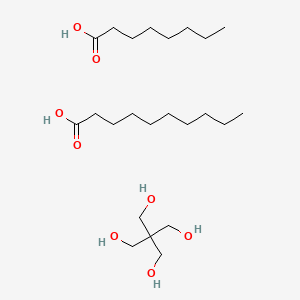
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
